molecular formula C18H18N2O4 B14795870 tert-butyl (3-nitro-9H-carbazol-9-yl)acetate

tert-butyl (3-nitro-9H-carbazol-9-yl)acetate

Cat. No.: B14795870
M. Wt: 326.3 g/mol
InChI Key: MAGXMLGZWGRFKL-UHFFFAOYSA-N
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Description

tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate: is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

The synthesis of tert-butyl (3-nitro-9H-carbazol-9-yl)acetate typically involves the following steps:

    Nitration of Carbazole: The nitration of carbazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 3-position of the carbazole ring.

    Esterification: The nitrated carbazole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-nitro-9H-carbazol-9-yl)acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The carbazole moiety can also participate in electron transfer reactions, contributing to its biological activity .

Comparison with Similar Compounds

tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitro group and the carbazole moiety, which provides a balance of reactivity and stability.

Properties

IUPAC Name

tert-butyl 2-(3-nitrocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(2,3)24-17(21)11-19-15-7-5-4-6-13(15)14-10-12(20(22)23)8-9-16(14)19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGXMLGZWGRFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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